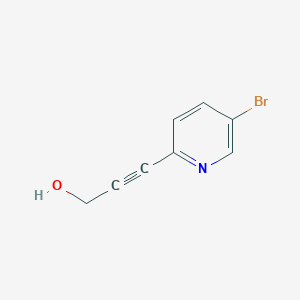










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][CH2:10][OH:11])=[N:6][CH:7]=1.C(O)(=O)C>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[N:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C#CCO
|
|
Name
|
dipotassium
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
dipotassium
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.86 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with water (15 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between 8% sodium bicarbonate solution (60 ml) and ethyl acetate (60 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The oily residue was purified by FCC
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)CCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.42 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |